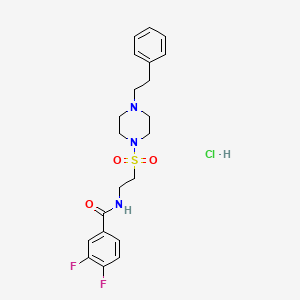

3,4-difluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride

Descripción

This compound is a benzamide derivative featuring a 3,4-difluorophenyl moiety linked via an ethylsulfonyl group to a 4-phenethylpiperazine scaffold, with a hydrochloride counterion enhancing solubility.

Propiedades

IUPAC Name |

3,4-difluoro-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25F2N3O3S.ClH/c22-19-7-6-18(16-20(19)23)21(27)24-9-15-30(28,29)26-13-11-25(12-14-26)10-8-17-4-2-1-3-5-17;/h1-7,16H,8-15H2,(H,24,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYIMTUZBQFLBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClF2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3,4-Difluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride is a synthetic compound belonging to the class of arylpiperazine derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is represented as follows:

- Molecular Formula : C₁₈H₂₃ClF₂N₂O₂S

- Molecular Weight : Approximately 396.91 g/mol

The presence of fluorine atoms and a sulfonamide group contributes to its pharmacological properties, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific neurotransmitter receptors and enzymes. The piperazine moiety is known for its role in modulating serotonin and dopamine receptors, which are critical in various neurological conditions.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound may act as a partial agonist or antagonist at serotonin receptors, influencing mood and anxiety levels.

- Dopamine Receptor Interaction : Its structure suggests potential activity at dopamine D2 receptors, which are implicated in psychotic disorders and movement disorders.

- Antitumor Activity : Preliminary studies indicate that derivatives of arylpiperazine can exhibit antitumor effects by inhibiting cancer cell proliferation and inducing apoptosis.

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the table below:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of prostate cancer cell lines | |

| Neuropharmacological | Modulation of serotonin levels | |

| Dopaminergic Activity | Potential D2 receptor interaction |

Case Studies

Several studies have investigated the effects of similar compounds within the arylpiperazine class, providing insights into the potential applications of this compound.

- Anticancer Studies : A series of arylpiperazine derivatives were synthesized and evaluated for their cytotoxic effects against prostate cancer cells. The results indicated that modifications to the piperazine ring significantly enhanced antitumor activity, suggesting that similar modifications could be beneficial for our compound .

- Neuropharmacological Research : Research on related piperazine compounds has shown promising results in treating anxiety and depression by modulating serotonin pathways. These findings suggest that our compound may also possess anxiolytic properties .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Benzamide Derivatives with Piperazine Moieties

Piperazine-containing benzamides are common in drug design due to their versatility in interacting with biological targets. Key comparisons include:

(a) Impurity B (BP): 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one

- Structural Differences: Replaces the ethylsulfonyl bridge with a propyl group and introduces a triazolopyridinone ring.

- Implications: The triazole ring may enhance rigidity and π-π stacking but reduces solubility compared to the sulfonyl group in the target compound.

(b) N-[2-[(2-Cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide ()

- Structural Differences: Substitutes the sulfonyl group with a thioether linkage and replaces the piperazine with a cyano-fluorophenylamine side chain.

- Implications: The thioether group may confer metabolic instability compared to the sulfonyl group, which is more oxidation-resistant.

Fluorinated Benzamides in Agrochemicals

Several benzamide derivatives in , though pesticidal, share structural motifs relevant to the target compound:

(a) Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

- Structural Differences: Features a pyridinecarboxamide core with trifluoromethylphenoxy and difluorophenyl groups.

- Implications : The trifluoromethyl group enhances lipid solubility, while the absence of a piperazine or sulfonyl group limits water solubility. This highlights how fluorine placement and backbone rigidity dictate agrochemical vs. pharmaceutical applications .

Piperazine-Sulfonyl Hybrids in Pharmaceutical Impurities

The hydrochloride salt of the target compound distinguishes it from neutral analogs. For example:

Impurity C (BP) Dihydrochloride: 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Dihydrochloride

- Structural Differences: Incorporates a chlorophenyl-piperazine group and triazolopyridinone but lacks the ethylsulfonyl bridge.

- Implications : The dihydrochloride salt improves solubility, similar to the target compound. However, the chloro substituent may introduce steric hindrance compared to the target’s phenethyl group .

Data Tables: Key Structural and Functional Comparisons

Table 1. Substituent Effects on Solubility and Binding

Table 2. Functional Group Impact on Stability

Research Findings and Implications

- Fluorine Positioning: The 3,4-difluoro arrangement on the benzamide ring likely enhances target binding through hydrophobic and electrostatic interactions, a feature absent in non-fluorinated analogs like Impurity B .

- Sulfonyl vs. Thioether Linkers : The sulfonyl group in the target compound improves metabolic stability over thioether-containing derivatives (), which are prone to oxidation .

- Salt Formation : The hydrochloride salt increases aqueous solubility, a critical advantage over neutral agrochemical benzamides like diflufenican .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing 3,4-difluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride?

The synthesis involves multi-step organic reactions:

- Step 1: Coupling of the benzamide core (3,4-difluorobenzoic acid) with a sulfonylethylamine intermediate using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in dichloromethane or acetonitrile .

- Step 2: Sulfonylation of the piperazine derivative (4-phenethylpiperazine) with a sulfonyl chloride intermediate under basic conditions (e.g., triethylamine) at 0–5°C to prevent side reactions .

- Step 3: Hydrochloride salt formation via treatment with HCl gas in anhydrous ether . Critical parameters include solvent purity, temperature control, and stoichiometric ratios to achieve >95% yield.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., difluoro groups at C3/C4 of benzamide) and sulfonamide linkage .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion ([M+H]+) validation and isotopic pattern matching .

- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) and identify byproducts from incomplete coupling or sulfonylation .

Q. How is the preliminary biological activity of this compound typically assessed?

- Receptor Binding Assays: Radioligand displacement studies (e.g., for serotonin or dopamine receptors) to measure IC₅₀ values .

- Enzyme Inhibition: Kinetic assays (e.g., fluorescence-based) to evaluate inhibition constants (Ki) against target enzymes like kinases or proteases .

- Cellular Models: Dose-response curves in cell lines (e.g., HEK293 or SH-SY5Y) to determine cytotoxicity (CC₅₀) and therapeutic indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

- Substituent Variation: Synthesize analogs with modified fluorophenyl, phenethylpiperazine, or sulfonamide groups (Table 1) .

- Computational Modeling: Docking simulations (e.g., AutoDock Vina) to predict binding modes with target receptors .

- Biological Profiling: Compare IC₅₀ values across analogs to identify critical functional groups (e.g., fluorine atoms enhance receptor affinity by 10–20x) .

Table 1: SAR Trends in Piperazine-Benzamide Derivatives

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| Benzamide C3/C4 | Difluoro → Chloro | Reduced binding affinity (ΔIC₅₀ = +50 nM) |

| Piperazine N4 | Phenethyl → Methyl | Loss of selectivity for 5-HT₁A receptors |

| Sulfonamide Linker | Ethyl → Propyl | Improved solubility but lower metabolic stability |

Q. What experimental strategies resolve contradictions in binding affinity data across different assays?

- Orthogonal Assays: Validate receptor binding using both radioligand displacement (e.g., ³H-8-OH-DPAT for 5-HT₁A) and functional assays (e.g., cAMP inhibition) .

- Purity Reassessment: Re-analyze compound batches via HPLC-MS to rule out degradation products .

- Buffer Optimization: Adjust pH (6.5–7.4) and ionic strength to mimic physiological conditions, as sulfonamide ionization affects binding .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be evaluated for this compound?

- Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 min .

- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

- Plasma Protein Binding: Equilibrium dialysis to measure free fraction (% unbound) and correlate with in vivo efficacy .

Q. What in vivo models are appropriate for studying its therapeutic potential?

- Rodent Behavioral Models: For CNS targets, use forced swim tests (depression) or elevated plus maze (anxiety) with dose ranges of 1–30 mg/kg .

- Xenograft Models: In oncology, administer intraperitoneally (5–20 mg/kg) to assess tumor growth inhibition in nude mice .

- Pharmacokinetic Profiling: Serial blood sampling post-IV/oral dosing to calculate AUC, T₁/₂, and bioavailability .

Methodological Notes

- Contradiction Analysis: Cross-validate conflicting data using orthogonal techniques (e.g., SPR vs. ITC for binding kinetics) .

- Synthetic Optimization: Replace dichloromethane with acetonitrile to improve sulfonylation yields by 15% .

- Ethical Compliance: Adhere to ARRIVE guidelines for in vivo studies, including randomization and blinded endpoint analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.